molecular formula C6H11NO4S B6188859 5,8-dioxaspiro[3.4]octane-2-sulfonamide CAS No. 2639457-94-4

5,8-dioxaspiro[3.4]octane-2-sulfonamide

Cat. No.: B6188859
CAS No.: 2639457-94-4
M. Wt: 193.22 g/mol
InChI Key: GCEIYPQOBLPCRS-UHFFFAOYSA-N
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Description

5,8-Dioxaspiro[3.4]octane-2-sulfonamide is a spirocyclic compound characterized by a [3.4] ring system, where a sulfonamide group is attached to the central carbon (position 2). Its molecular formula is inferred as C₆H₁₀N₂O₄S (based on sulfonyl chloride derivatives, e.g., 5,8-dioxaspiro[3.4]octane-2-sulfonyl chloride, C₆H₈Cl₂O₃S ), with a molecular weight of approximately 208.67 g/mol (for the sulfonyl chloride precursor). The compound’s spiro architecture introduces steric constraints, while the sulfonamide group contributes polarity and hydrogen-bonding capacity, making it relevant in pharmaceutical or agrochemical synthesis .

Properties

CAS No.

2639457-94-4

Molecular Formula

C6H11NO4S

Molecular Weight

193.22 g/mol

IUPAC Name

5,8-dioxaspiro[3.4]octane-2-sulfonamide

InChI

InChI=1S/C6H11NO4S/c7-12(8,9)5-3-6(4-5)10-1-2-11-6/h5H,1-4H2,(H2,7,8,9)

InChI Key

GCEIYPQOBLPCRS-UHFFFAOYSA-N

Canonical SMILES

C1COC2(O1)CC(C2)S(=O)(=O)N

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-dioxaspiro[3.4]octane-2-sulfonamide typically involves the reaction of a suitable spirocyclic precursor with a sulfonamide reagent. One common method involves the use of 5,8-dioxaspiro[3.4]octane-2-methanol as a starting material, which is then reacted with a sulfonamide reagent under specific conditions to yield the desired compound .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

5,8-Dioxaspiro[3.4]octane-2-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

5,8-Dioxaspiro[3.4]octane-2-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5,8-dioxaspiro[3.4]octane-2-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The spirocyclic structure may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural and functional attributes of 5,8-dioxaspiro[3.4]octane-2-sulfonamide with analogous spiro compounds:

Compound Name Spiro Ring System Functional Group Molecular Weight (g/mol) Key Structural Features
This compound [3.4] Sulfonamide (-SO₂NH₂) ~208.67 Compact spiro core; polar sulfonamide group
1,6-Dioxaspiro[4.5]decane [4.5] Ether (-O-) 158.24 Larger spiro system; neutral ether linkages
1,7-Dioxaspiro[5.5]undecane [5.5] Ether (-O-) 186.29 Extended ring size; high conformational stability
5,8-Dioxaspiro[3.4]octan-2-one [3.4] Ketone (-C=O) 128.13 Similar spiro core; electron-withdrawing ketone
(Z)-7-Methyl-1,6-dioxaspiro[4.5]decane [4.5] Ether + methyl group 172.27 Bulky substituent; chiral center

Stability and Reactivity

  • For example, 1,7-dioxaspiro[5.5]undecane benefits from σ-conjugation (2p(O) → σ*(C-O)), which stabilizes its chair-like conformation .
  • Functional Group Influence : The sulfonamide group introduces strong electron-withdrawing effects, increasing acidity (N-H pKa ~10–12) and hydrogen-bonding capacity compared to ethers or ketones. This enhances solubility in polar solvents but may reduce thermal stability .

Physicochemical Properties

Property This compound 1,6-Dioxaspiro[4.5]decane 5,8-Dioxaspiro[3.4]octan-2-one
Melting Point Not reported ~25–30°C (liquid at RT) ~80–85°C (solid)
Solubility High in polar solvents (DMSO, water) Low in water; soluble in ether Moderate in chloroform, acetone
Boiling Point Not available ~200–220°C Not reported

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